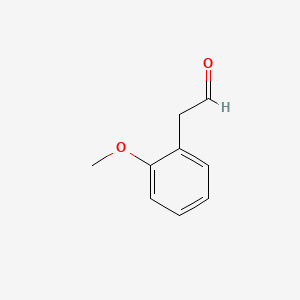

(2-Methoxyphenyl)acetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110725. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQKGJHUFQGOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296670 | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-59-8 | |

| Record name | 33567-59-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxyphenyl)acetaldehyde for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling (2-Methoxyphenyl)acetaldehyde, a Versatile Aldehyde in Synthetic Chemistry

This compound, identified by the CAS number 33567-59-8 , is an aromatic aldehyde that is emerging as a significant building block in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural arrangement, featuring a methoxy group at the ortho position of the phenyl ring attached to an acetaldehyde moiety, imparts distinct reactivity and properties that are of considerable interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety and handling information.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33567-59-8 | [1][4] |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [2] |

| Odor | Sweet, floral | [2] |

| Boiling Point | 245 °C (estimate) | [2] |

| Density | 1.0897 g/cm³ (estimate) | [2] |

| Refractive Index | 1.5393 (estimate) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is pivotal as it introduces the reactive aldehyde functionality, a cornerstone for subsequent synthetic elaborations.

Experimental Protocol: Oxidation of 2-(2-methoxyphenyl)ethanol

This protocol outlines a standard laboratory procedure for the synthesis of this compound via the oxidation of 2-(2-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC), a widely used and reliable oxidizing agent for the conversion of primary alcohols to aldehydes.

Materials:

-

2-(2-methoxyphenyl)ethanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes), visualizing the disappearance of the starting alcohol and the appearance of the product aldehyde.

-

Workup: Upon completion of the reaction (typically after 2-4 hours), dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.

-

Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can lead to the formation of the corresponding carboxylic acid as a byproduct.

-

Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

-

PCC as Oxidant: PCC is a mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

-

Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts, simplifying the subsequent workup.

Diagram: Synthesis Workflow

Caption: General laboratory workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the aldehyde carbonyl group and the presence of the electron-donating methoxy group on the aromatic ring. This combination allows for a diverse range of chemical transformations.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and enolates, leading to the formation of secondary alcohols.

-

Wittig Reaction: this compound readily undergoes the Wittig reaction with phosphorus ylides to form substituted alkenes, a powerful tool for carbon-carbon bond formation.[5][6][7]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted phenethylamines, a scaffold prevalent in many biologically active molecules.

-

Cyclization Reactions: The aldehyde functionality can participate in various cyclization reactions to construct heterocyclic systems, which are of great importance in drug discovery.[1]

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[2] Its structural motif is found in molecules targeting various biological pathways.

Case Study: Synthesis of Heterocyclic Scaffolds

The reactivity of the aldehyde group in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1]

Diagram: Role in Heterocyclic Synthesis

Caption: Synthetic utility of this compound in generating bioactive heterocycles.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and reaction monitoring. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), aldehyde proton (singlet, δ ~9.7 ppm), methylene protons (doublet, δ ~3.6 ppm), methoxy protons (singlet, δ ~3.8 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 110-160 ppm), methylene carbon (δ ~50 ppm), methoxy carbon (δ ~55 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1725 cm⁻¹), C-H stretch of aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1480 cm⁻¹), C-O stretch (~1250 cm⁻¹).[8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Key fragment ions corresponding to the loss of CHO (m/z 121) and the tropylium ion (m/z 91).[4] |

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.

-

Hazards: this compound is known to cause serious eye irritation and may cause skin irritation.[2][4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde functionality and the influence of the ortho-methoxy group, allows for the construction of complex molecular architectures and diverse heterocyclic systems. This guide has provided a detailed technical overview to assist researchers, scientists, and drug development professionals in harnessing the full potential of this valuable synthetic intermediate. A commitment to rigorous experimental design and adherence to safety protocols will be instrumental in unlocking new discoveries and applications for this compound.

References

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

PubChem. 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 33567-59-8,this compound. [Link]

-

PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of p-methoxyphenylacetaldehyde. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

-

University College London. Chemical shifts. [Link]

-

PubChemLite. 2-(2-methoxyphenyl)acetaldehyde (C9H10O2). [Link]

-

Michigan State University. IR Absorption Table. [Link]

- Reddy, B. V. S., Reddy, L. R., & Yadav, J. S. (2022). A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Molbank, 2022(1), M1322.

- Google Patents. (1939). Methoxy acetaldehyde and process of making alkoxy acetaldehydes.

- Kumar, A., & Kumar, S. (2020). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes. ACS Omega, 5(39), 25359-25365.

-

PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

- S, S., & S, M. (2022). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Food Chemistry, 385, 132644.

-

PubChem. 4-Methoxyphenylacetaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 2-(4-Methoxyphenyl)ethanol. National Institute of Standards and Technology. [Link]

Sources

- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 2. Cas 33567-59-8,this compound | lookchem [lookchem.com]

- 3. This compound | CAS: 33567-59-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. a2bchem.com [a2bchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

IUPAC name for C9H10O2 aldehyde

An In-Depth Technical Guide to the IUPAC Nomenclature of C₉H₁₀O₂ Aldehydes

Abstract

The unambiguous identification of chemical structures is a cornerstone of scientific research, particularly within drug development and materials science. The molecular formula C₉H₁₀O₂ represents a diverse set of isomers, and when constrained to include an aldehyde functional group, it primarily yields a family of substituted aromatic compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to C₉H₁₀O₂ aldehydes. We will deconstruct the process from initial structural analysis to the systematic naming of complex isomers, ensuring a clear and reproducible methodology grounded in authoritative chemical principles.

The Principle of Unambiguous Nomenclature

In scientific communication, precision is paramount. A compound's name must correspond to a single, unique molecular structure. The IUPAC system of nomenclature was established to create a standardized, logical framework that eliminates the ambiguity of common or trivial names. For a researcher synthesizing a novel compound, a drug developer evaluating structure-activity relationships (SAR), or a patent attorney defining intellectual property, the ability to correctly and systematically name a molecule is a critical skill. This guide will use the C₉H₁₀O₂ aldehyde isomers as a practical platform to master these principles.

Structural Analysis of C₉H₁₀O₂

Elemental Composition and Molar Mass

The molecular formula C₉H₁₀O₂ provides the foundational information for any structural investigation.

-

Carbon (C): 9 atoms

-

Hydrogen (H): 10 atoms

-

Oxygen (O): 2 atoms

-

Molar Mass: Approximately 150.17 g/mol

Degree of Unsaturation: A Clue to Aromaticity

Before proposing structures, calculating the degree of unsaturation (DoU) is a crucial first step. This value indicates the total number of rings and/or multiple bonds within a molecule.

The formula is: DoU = C + 1 - (H/2)

For C₉H₁₀O₂: DoU = 9 + 1 - (10/2) = 10 - 5 = 5

A DoU of 5 is highly indicative of an aromatic structure. A benzene ring inherently possesses 4 degrees of unsaturation (one ring and three π-bonds). The fifth degree of unsaturation is accounted for by the carbonyl group (C=O) of the aldehyde functional group. This analysis strongly suggests that the primary isomers of C₉H₁₀O₂ aldehydes are substituted benzaldehydes.

Core Principles of IUPAC Nomenclature for Aromatic Aldehydes

When naming aldehydes where the -CHO group is attached to a benzene ring, a specific set of IUPAC rules ensures consistency and clarity.

Identifying the Parent Structure: Benzaldehyde

The IUPAC system recognizes the structure of a benzene ring attached to an aldehyde group as a parent hydride. While the fully systematic name is "benzenecarbaldehyde," IUPAC retains the common name "benzaldehyde" as the preferred name for the parent structure, and it is used as the foundation for naming its derivatives.[1][2]

Numbering Convention and Substituent Priority

The numbering of the benzene ring is dictated by the principal functional group. For substituted benzaldehydes, the rules are as follows:

-

Carbon-1: The carbon atom of the benzene ring that is bonded to the aldehyde group is unequivocally assigned as locant '1'.[3][4] It is unnecessary to include "1-" in the name as this position is implied.[3][4]

-

Substituent Numbering: The remaining substituents are given the lowest possible locant numbers by counting around the ring.

-

Alphabetical Order: If multiple different substituents are present, they are cited in alphabetical order in the final name, irrespective of their locant number.

Use of Locants: Numerical vs. Ortho/Meta/Para

For disubstituted benzene rings, the common locants ortho- (1,2), meta- (1,3), and para- (1,4) are sometimes used.[3] However, for rings with more than two substituents or for formal scientific communication, the numerical locant system (e.g., 2-, 3-, 4-) is required to avoid ambiguity. This guide will exclusively use the numerical system.

Case Studies: IUPAC Nomenclature of C₉H₁₀O₂ Isomers

With the molecular formula C₉H₁₀O₂ and the core structure of benzaldehyde (C₇H₆O), the remaining atoms to be arranged as substituents on the ring are C₂H₄O. This combination can form several distinct substituent groups, leading to different isomer classes.

Isomer Class 1: Ethoxybenzaldehydes

In this class, the C₂H₄O fragment forms an ethoxy group (-OCH₂CH₃).

Protocol for Naming 2-Ethoxybenzaldehyde

Step 1: Identify the Parent Structure. The molecule contains a benzene ring directly attached to a -CHO group. The parent name is benzaldehyde .[1][2]

Step 2: Identify and Name the Substituent. There is one substituent on the ring: an -OCH₂CH₃ group, which is named ethoxy .

Step 3: Number the Ring. The carbon attached to the aldehyde is C1. Numbering towards the substituent gives it the lowest possible locant, which is '2'.

Step 4: Assemble the Final Name. Combine the locant, substituent name, and parent name.

The correct IUPAC name is 2-Ethoxybenzaldehyde .[5]

Caption: Molecular structure of 2-Ethoxybenzaldehyde.

The same logic applies to its positional isomers, 3-Ethoxybenzaldehyde and 4-Ethoxybenzaldehyde .

Isomer Class 2: Ethylhydroxybenzaldehydes

Here, the C₂H₄O fragment is split into an ethyl group (-CH₂CH₃) and a hydroxy group (-OH).

Protocol for Naming 3-Ethyl-4-hydroxybenzaldehyde

Step 1: Identify the Parent Structure. The core is a benzene ring with a -CHO group, so the parent name is benzaldehyde .

Step 2: Identify and Name the Substituents. There are two substituents: a -CH₂CH₃ group, named ethyl , and an -OH group, named hydroxy .

Step 3: Number the Ring. The aldehyde carbon is C1. Numbering must provide the lowest possible set of locants for the substituents. In this case, the locants are '3' and '4'.

Step 4: Assemble the Final Name (Alphabetical Order). The substituents must be cited alphabetically: e thyl comes before h ydroxy.

The correct IUPAC name is 3-Ethyl-4-hydroxybenzaldehyde .

Caption: Molecular structure of 3-Ethyl-4-hydroxybenzaldehyde.

Systematic Workflow for IUPAC Name Determination

The process of naming any C₉H₁₀O₂ aldehyde isomer can be systematized into a repeatable workflow. This protocol ensures all IUPAC conventions are met for accurate and verifiable nomenclature.

Caption: Systematic workflow for naming C₉H₁₀O₂ aromatic aldehydes.

Summary of Key Isomers

The following table summarizes several potential isomers of C₉H₁₀O₂ containing an aldehyde group, illustrating the application of the IUPAC rules.

| Isomer Class | Substituents | Positional Example | IUPAC Name |

| Ethoxybenzaldehydes | -OCH₂CH₃ | Ortho (2-) | 2-Ethoxybenzaldehyde |

| Meta (3-) | 3-Ethoxybenzaldehyde | ||

| Para (4-) | 4-Ethoxybenzaldehyde | ||

| Ethylhydroxybenzaldehydes | -CH₂CH₃, -OH | 2-Ethyl, 3-Hydroxy | 2-Ethyl-3-hydroxybenzaldehyde |

| 3-Ethyl, 4-Hydroxy | 3-Ethyl-4-hydroxybenzaldehyde | ||

| 4-Ethyl, 2-Hydroxy | 4-Ethyl-2-hydroxybenzaldehyde | ||

| Methoxy-methylbenzaldehydes | -OCH₃, -CH₃ | 2-Methoxy, 3-Methyl | 2-Methoxy-3-methylbenzaldehyde |

| 4-Methoxy, 2-Methyl | 4-Methoxy-2-methylbenzaldehyde | ||

| Phenyl-substituted Aldehydes | Phenyl as substituent | 2-Phenylpropanal | 2-Phenylpropanal* |

*Note: 2-Phenylpropanal (C₉H₁₀O) is an isomer of a different formula but serves as an example of alternative structures where the aldehyde is not directly on the ring. An analogous C₉H₁₀O₂ structure could be 2-(methoxyphenyl)acetaldehyde.

Conclusion

The systematic nomenclature of C₉H₁₀O₂ aldehydes, primarily substituted benzaldehydes, is a logical process governed by a clear set of IUPAC rules. By first performing a structural analysis via the degree of unsaturation, researchers can confidently identify the aromatic parent structure. The subsequent steps of identifying substituents, assigning locants with the aldehyde group as the priority, and alphabetizing prefixes provide a robust method for generating unambiguous and universally understood chemical names. Mastery of this process is essential for effective collaboration, discovery, and innovation in the chemical sciences.

References

-

Tiwari Academy. (2024). How are aromatic aldehydes named in IUPAC nomenclature, and what is the IUPAC-accepted common name for the simplest aromatic aldehyde? Tiwari Academy Discussion Forum. [Link]

-

Owens, P. (2022). 338 BCH3023 IUPAC Nomenclature of Aldehydes. YouTube. [Link]

-

CHEM-GUIDE. IUPAC system and IUPAC rules of naming aldehydes & ketones. [Link]

-

JoVE. (2023). Video: IUPAC Nomenclature of Aldehydes. [Link]

-

NIST. Benzaldehyde, 2-ethoxy-. NIST Chemistry WebBook. [Link]

-

eCampusOntario Pressbooks. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 3. youtube.com [youtube.com]

- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]

(2-Methoxyphenyl)acetaldehyde molecular weight and formula

An In-Depth Technical Guide to (2-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, a significant aromatic aldehyde, serves as a crucial building block in various domains of chemical synthesis. With the chemical formula C9H10O2, this compound is systematically named 2-(2-methoxyphenyl)acetaldehyde according to IUPAC nomenclature.[1] Its unique structure, featuring a methoxy group at the ortho position of the phenyl ring attached to an acetaldehyde moiety, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in research and drug development, and essential safety and handling protocols for laboratory use.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C9H10O2 | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| CAS Number | 33567-59-8 | [2][3][4] |

| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde | [1] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | ~245 °C (estimated) | [6] |

| Density | ~1.09 g/cm³ | [6] |

| InChI Key | VKQKGJHUFQGOIX-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC=CC=C1CC=O | [1] |

Synthesis and Purification

The synthesis of substituted phenylacetaldehydes can be approached through various established organic chemistry routes. A common conceptual pathway involves the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is a cornerstone of organic synthesis, where the choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for this purpose due to their selectivity for converting primary alcohols to aldehydes.

The rationale for choosing such reagents lies in their ability to perform the oxidation under non-aqueous and neutral pH conditions, which minimizes side reactions, including the formation of hydrates or acetals that can occur in the presence of water, and prevents the often-facile over-oxidation to the corresponding carboxylic acid.

Below is a generalized workflow for the synthesis and subsequent purification of this compound.

Experimental Protocol: Oxidation of 2-(2-Methoxyphenyl)ethanol

-

Setup: A dry, round-bottom flask is charged with a solution of 2-(2-methoxyphenyl)ethanol in an anhydrous solvent like dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude aldehyde is then purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and fragrance industries.[5]

-

Pharmaceutical Synthesis: The aldehyde functionality is highly reactive and serves as a key handle for constructing more complex molecular architectures. It can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations, which are fundamental in the synthesis of heterocyclic compounds and other scaffolds present in many pharmaceutical agents.[7]

-

Fragrance and Flavoring: Due to its characteristic sweet, floral odor, this compound and its derivatives are used in the formulation of fragrances and as flavoring agents.[5]

-

Antimicrobial Research: There is interest in the potential antimicrobial and antifungal properties of this compound, making it a candidate for investigation in the development of new antimicrobial agents.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification: It is classified as causing serious eye irritation (H319).[1][8] It may also cause skin and respiratory irritation.[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[11]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[10]

-

Illustrative Experimental Workflow: Knoevenagel Condensation

To demonstrate the utility of this compound, the following workflow outlines a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Sources

- 1. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 33567-59-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Cas 33567-59-8,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 33567-59-8 [m.chemicalbook.com]

- 7. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

Spectroscopic data for (2-Methoxyphenyl)acetaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methoxyphenyl)acetaldehyde

Introduction

This compound, with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , is an aromatic aldehyde of significant interest in organic synthesis and as a precursor in the development of novel chemical entities.[1][2] Its structure, featuring a reactive aldehyde moiety and a methoxy-substituted phenyl ring, imparts a unique combination of chemical properties that are critical for its application. Accurate structural elucidation and purity assessment are paramount for its use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound, offering both theoretical interpretation and practical, field-proven protocols for data acquisition.

The structural identity of this molecule is unequivocally established through a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C). Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system of confirmation.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides invaluable structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is the most common method employed.

Expertise & Rationale

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that reflects the weakest bonds and the most stable resulting fragments. The stability of the aromatic ring and the benzylic position are key drivers of the fragmentation pathways for this specific molecule.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard energy to ensure fragmentation and create comparable library spectra).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Inlet System: Direct infusion or Gas Chromatography (GC) for separation of mixtures.

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition: Inject the sample into the instrument. The system will vaporize the sample, ionize the molecules, and separate the resulting ions by their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak (M⁺) and major fragment peaks. Propose fragmentation pathways consistent with known chemical principles.

Data Acquisition Workflow

Caption: Workflow for EI-MS analysis via a GC inlet.

Predicted Mass Spectrum Data

| m/z (Mass/Charge) | Predicted Relative Intensity | Assignment | Fragmentation Process |

| 150 | Moderate | [M]⁺ | Molecular Ion |

| 121 | High (Base Peak) | [M-CHO]⁺ | α-cleavage: Loss of the formyl radical (•CHO) |

| 91 | Moderate | [C₇H₇]⁺ | Loss of CO from the m/z 121 fragment, forming a tropylium ion |

| 77 | Low | [C₆H₅]⁺ | Loss of a methyl radical from the m/z 91 fragment |

| 51 | Low | [C₄H₃]⁺ | Fragmentation of the phenyl ring |

Interpretation of Fragmentation

The mass spectrum is dominated by fragments resulting from cleavage at the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage), a characteristic fragmentation pathway for aldehydes.[4][5]

-

Molecular Ion (m/z 150): The presence of a peak at m/z 150 confirms the molecular weight of C₉H₁₀O₂.[1]

-

Base Peak (m/z 121): The most abundant peak is expected at m/z 121. This corresponds to the loss of a 29 Da fragment (the formyl radical, •CHO) from the molecular ion. This cleavage is highly favored because it results in the formation of a stable, resonance-stabilized 2-methoxybenzyl cation.

-

Tropylium Ion (m/z 91): A subsequent loss of carbon monoxide (CO, 28 Da) from the 2-methoxybenzyl cation (m/z 121) can lead to the formation of the tropylium ion at m/z 91, a common fragment in compounds containing a benzyl group.

-

Phenyl Cation (m/z 77): Further fragmentation can lead to the formation of the phenyl cation at m/z 77.

Caption: Key fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expertise & Rationale

The IR spectrum of this compound is expected to clearly show absorptions for the aldehyde C=O and C-H bonds, the aromatic ring, and the ether linkage. The precise position of the C=O stretch provides clues about conjugation. The presence of two distinct C-H stretching bands for the aldehyde proton (Fermi resonance) is a classic diagnostic feature.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No preparation is needed for a liquid sample. Place one drop of neat this compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

-

Place the sample on the crystal and acquire the sample spectrum.

-

The instrument software automatically performs the background subtraction.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3060 | Medium | Aromatic C-H | Stretch |

| ~2950 | Medium | Aliphatic C-H (in -CH₃, -CH₂) | Stretch |

| ~2830 | Medium, Sharp | Aldehyde C-H | Stretch (Fermi Resonance) |

| ~2720 | Medium, Sharp | Aldehyde C-H | Stretch (Fermi Resonance) |

| ~1725 | Strong, Sharp | C=O | Stretch (Aldehyde) |

| ~1600, ~1490 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~1250 | Strong | Aryl-Alkyl C-O | Asymmetric Stretch (Ether) |

| ~750 | Strong | Aromatic C-H | Out-of-Plane Bend (Ortho-disubstituted) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Expertise & Rationale

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O) "deshield" nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups (like -OCH₃) "shield" them, shifting them upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing connectivity information (n+1 rule).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nucleus: ¹H.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse acquisition.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Acquire the spectrum with an appropriate number of scans (e.g., 8-16).

-

-

Data Analysis:

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) to assign each signal to a specific proton in the molecule.

-

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.75 | t, J ≈ 2 Hz | 1H | -CH O | Aldehyde proton, strongly deshielded by the carbonyl group. Split by the adjacent CH₂ group. |

| ~7.30-6.85 | m | 4H | Ar-H | Aromatic protons in a complex multiplet pattern due to ortho-disubstitution. |

| ~3.85 | s | 3H | -OCH ₃ | Methoxy protons, singlet as there are no adjacent protons. Shielded by oxygen. |

| ~3.65 | d, J ≈ 2 Hz | 2H | -CH ₂-CHO | Methylene protons, deshielded by both the aromatic ring and the aldehyde. Split by the aldehyde proton. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Expertise & Rationale

The principles are similar to ¹H NMR, but the ¹³C chemical shift range is much larger (~0-220 ppm), leading to less signal overlap. Standard ¹³C spectra are proton-decoupled, meaning each unique carbon appears as a singlet. The chemical shift is highly diagnostic of the carbon's functional group (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C) or higher NMR spectrometer.

-

Nucleus: ¹³C.

-

Mode: Proton-decoupled.

-

-

Data Acquisition: Acquire the spectrum over a longer period (more scans) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Identify the chemical shift of each singlet and assign it to one of the 9 unique carbons in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200.0 | C HO | Aldehyde carbonyl carbon, highly deshielded. |

| ~157.0 | C -OCH₃ | Aromatic quaternary carbon attached to the electron-donating methoxy group. |

| ~130.0 | Ar-C H | Aromatic methine carbon. |

| ~128.0 | Ar-C H | Aromatic methine carbon. |

| ~125.0 | C -CH₂ | Aromatic quaternary carbon attached to the acetaldehyde side chain. |

| ~121.0 | Ar-C H | Aromatic methine carbon. |

| ~110.0 | Ar-C H | Aromatic methine carbon, shielded by the ortho-methoxy group. |

| ~55.5 | -OC H₃ | Methoxy carbon. |

| ~45.0 | -C H₂-CHO | Methylene carbon. |

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides an unambiguous and robust characterization of this compound. The molecular weight is confirmed by MS, which also reveals key structural features through predictable fragmentation. IR spectroscopy validates the presence of essential aldehyde, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, confirming the connectivity and substitution pattern of the molecule. These techniques, when used in concert, form a self-validating workflow essential for ensuring chemical identity and purity in any research or drug development setting.

References

-

PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Online]. Available: [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Online]. Available: [Link]

-

PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Online]. Available: [Link]

-

SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. [Online]. Available: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Online]. Available: [Link]

-

ResearchGate. (2018, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Online]. Available: [Link]

-

NIST. Acetaldehyde, methoxy-. [Online]. Available: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Online]. Available: [Link]

-

NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. [Online]. Available: [Link]

-

NIST. Benzaldehyde, 2-methoxy-. [Online]. Available: [Link]

-

ResearchGate. (2015, August 8). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Online]. Available: [Link]

-

Hussain, Z., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Online]. Available: [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link]

-

ResearchGate. Tandem mass spectra and possible fragmentation pathways of the chemical.... [Online]. Available: [Link]

-

UCLA Chemistry. IR Absorption Table. [Online]. Available: [Link]

-

O'Connor, P. B. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Online]. Available: [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Online]. Available: [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methoxyphenyl)acetaldehyde

Abstract

Introduction: The Structural Elucidation of (2-Methoxyphenyl)acetaldehyde

This compound, a key organic intermediate, possesses a unique substitution pattern on its aromatic ring that gives rise to a distinct and informative NMR spectrum. The strategic placement of the methoxy group ortho to the acetaldehyde moiety creates a specific electronic and steric environment, which is reflected in the chemical shifts and coupling patterns of the protons and carbons. Understanding these NMR characteristics is paramount for confirming the identity, purity, and structure of the compound in various research and development applications.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation.[1] ¹H NMR provides detailed information about the proton framework of a molecule, while ¹³C NMR reveals the carbon backbone. Together, they offer a complete picture of the molecular architecture. This guide will first present a theoretical, yet detailed, analysis of the expected ¹H and ¹³C NMR spectra of this compound, followed by a practical, step-by-step guide to acquiring experimental spectra.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the aldehydic proton, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing acetaldehyde group.

Diagrammatic Representation of this compound

Caption: Molecular structure of this compound.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-aldehyde | 9.7 - 9.8 | Triplet (t) | ~2.5 | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom. It will be split into a triplet by the two adjacent methylene protons. |

| H-3 | 6.8 - 6.9 | Doublet (d) | ~8.0 | Ortho to the electron-donating methoxy group, this proton is shielded. It is split by the adjacent H-4. |

| H-4 | 7.2 - 7.3 | Triplet (t) | ~8.0 | This proton is split by both H-3 and H-5. |

| H-5 | 6.9 - 7.0 | Triplet (t) | ~7.5 | This proton is split by H-4 and H-6. |

| H-6 | 7.1 - 7.2 | Doublet (d) | ~7.5 | Ortho to the acetaldehyde group, this proton is deshielded. It is split by the adjacent H-5. |

| H-methylene | 3.6 - 3.7 | Doublet (d) | ~2.5 | These protons are adjacent to the aromatic ring and the aldehyde group. They will be split into a doublet by the aldehydic proton. |

| H-methoxy | 3.8 - 3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group will appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon and the electronegativity of its neighboring atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (aldehyde) | 200 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. |

| C-2 (aromatic) | 157 - 158 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |

| C-6 (aromatic) | 130 - 132 | This carbon is adjacent to the acetaldehyde substituent. |

| C-4 (aromatic) | 128 - 130 | Aromatic carbon with a standard chemical shift. |

| C-5 (aromatic) | 120 - 122 | Aromatic carbon with a standard chemical shift. |

| C-1 (aromatic) | 125 - 127 | This is the ipso-carbon attached to the acetaldehyde group. |

| C-3 (aromatic) | 110 - 112 | Ortho to the electron-donating methoxy group, this carbon is shielded and shifted upfield. |

| C-methylene | 45 - 50 | The sp³ hybridized methylene carbon is found in the aliphatic region. |

| C-methoxy | 55 - 56 | The carbon of the methoxy group is in a typical range for such functional groups. |

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized and meticulous experimental procedure is essential.

Diagrammatic Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Sample Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

-

Spectrum Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both the ¹H and ¹³C spectra.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently interpret experimentally acquired data to confirm the structure and purity of this important organic compound. The detailed experimental protocol provided herein offers a robust methodology for obtaining high-quality NMR spectra, ensuring reliable and reproducible results in a research and development setting.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

University College London. Sample Preparation. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

-

PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Metin, T. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (2-Methoxyphenyl)acetaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Methoxyphenyl)acetaldehyde, a compound of interest in various chemical and pharmaceutical research domains. We will delve into the core principles governing its fragmentation, elucidate the primary pathways, and provide a practical framework for interpreting its mass spectrum.

Introduction to this compound and the Significance of its Mass Spectrum

This compound, with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , is an aromatic aldehyde featuring a methoxy group at the ortho position of the phenyl ring relative to the acetaldehyde substituent.[1][2] The interplay between the aromatic ring, the reactive aldehyde functionality, and the influential ortho-methoxy group dictates its chemical behavior and, consequently, its fragmentation pattern under mass spectrometric analysis. Elucidating this pattern is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolite identification studies in drug discovery.

Hypothetical Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reproducible and high-quality mass spectrum, a standardized experimental approach is essential. The following protocol outlines a typical gas chromatography-mass spectrometry (GC-MS) method with electron ionization for the analysis of this compound.

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in the chosen solvent.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Process the data to obtain the mass spectrum of the chromatographic peak corresponding to this compound.

-

Analysis of the Mass Spectrum and Proposed Fragmentation Pathways

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that provide a clear signature of its molecular structure. The fragmentation is primarily driven by the stability of the resulting ions, with the aromatic ring and the ortho-methoxy group playing significant roles in directing the cleavage events.

The molecular ion peak (M⁺˙) is observed at m/z 150 , corresponding to the molecular weight of the compound.[2] The presence of this peak is crucial for confirming the molecular identity.

The most prominent fragmentation pathways are detailed below:

Benzylic Cleavage and Formation of the Tropylium Ion

A dominant fragmentation process for alkyl-substituted aromatic compounds is benzylic cleavage. In the case of this compound, cleavage of the C-C bond between the methylene group and the carbonyl group leads to the formation of a highly stable benzylic cation.

-

Loss of the formyl radical (•CHO): This cleavage results in the formation of the 2-methoxybenzyl cation at m/z 121 . This ion is resonance-stabilized, contributing to its high abundance.

M⁺˙ (m/z 150) → [C₈H₉O]⁺ (m/z 121) + •CHO

-

Rearrangement to a Tropylium-like Ion: The initial 2-methoxybenzyl cation can undergo further rearrangement to a more stable tropylium-like ion, which is a common feature in the mass spectra of substituted benzyl compounds.

Alpha-Cleavage adjacent to the Carbonyl Group

Alpha-cleavage is a characteristic fragmentation of aldehydes and ketones.[3][4] For this compound, two primary alpha-cleavage pathways are possible:

-

Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond results in an acylium ion at m/z 149 (M-1). This peak is often observed in the mass spectra of aldehydes.

M⁺˙ (m/z 150) → [C₉H₉O₂]⁺ (m/z 149) + •H

-

Loss of the 2-methoxyphenylmethyl radical (•CH₂C₆H₄OCH₃): This cleavage leads to the formation of the formyl cation at m/z 29 . While possible, this fragment is often of lower abundance compared to the more stable aromatic fragments.

Fragmentation involving the Methoxy Group

The ortho-methoxy group significantly influences the fragmentation pattern, often through rearrangement reactions.

-

Loss of formaldehyde (CH₂O): A characteristic fragmentation of ortho-substituted methoxy aromatic compounds involves the loss of formaldehyde. This likely proceeds through a rearrangement mechanism, leading to a fragment at m/z 120 .

-

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can occur, leading to a fragment at m/z 135 .[2] This is followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 107 .

M⁺˙ (m/z 150) → [C₈H₇O₂]⁺˙ (m/z 135) + •CH₃

[C₈H₇O₂]⁺˙ (m/z 135) → [C₇H₇O]⁺ (m/z 107) + CO

Other Significant Fragments

-

m/z 91: This fragment is often attributed to the tropylium ion (C₇H₇⁺), formed through cleavage of the methoxy group and rearrangement of the aromatic ring.

-

m/z 77: This fragment corresponds to the phenyl cation (C₆H₅⁺), resulting from the loss of the entire side chain and the methoxy group.

Summary of Key Fragmentation Data

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound and their proposed structures.

| m/z | Proposed Structure/Identity | Fragmentation Pathway |

| 150 | [C₉H₁₀O₂]⁺˙ (Molecular Ion) | - |

| 149 | [M - H]⁺ | α-cleavage (loss of •H) |

| 135 | [M - CH₃]⁺˙ | Loss of a methyl radical |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage (loss of •CHO) |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualizing the Fragmentation Pathways

The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Primary fragmentation pathways of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a rich source of structural information, governed by fundamental principles of ion stability and rearrangement reactions. The molecular ion at m/z 150, the prominent benzylic cleavage product at m/z 121, and the characteristic fragments resulting from losses involving the methoxy and aldehyde groups provide a definitive fingerprint for this molecule. This in-depth understanding is invaluable for researchers and scientists in diverse fields, enabling confident identification and structural elucidation.

References

-

PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]

-

NIST. Acetaldehyde, methoxy-. In NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

GHS classification for (2-Methoxyphenyl)acetaldehyde

An In-Depth Technical Guide to the GHS Classification of (2-Methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde of interest in organic synthesis and as a potential building block for more complex molecules. As with any chemical substance used in a research and development setting, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed examination of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, moving beyond a simple data sheet to explain the scientific and regulatory rationale underpinning its classification. We will delve into the toxicological principles and the standardized testing methodologies that form the evidentiary basis for hazard communication, providing professionals with the in-depth knowledge required for accurate risk assessment and safe handling.

Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of its toxicological assessment.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)acetaldehyde | [1] |

| CAS Number | 33567-59-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Boiling Point | 245 °C (estimated) | |

| Appearance | Brown powder or liquid | |

| Synonyms | Benzeneacetaldehyde, 2-methoxy-; (2-Methoxy-phenyl)-acetaldehyde | [1] |

GHS Classification and Labelling

The is based on aggregated data submitted by multiple companies to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.[1] The harmonized classification focuses on a single, specific health hazard.

| GHS Element | Classification | Source |

| Pictogram | [1] | |

| Signal Word | Warning | [1] |

| Hazard Class | Serious eye damage/eye irritation (Category 2A) | [1] |

| Hazard Statement | H319: Causes serious eye irritation. | [1][2] |

Precautionary Statements (P-Statements):

The following precautionary statements are mandated for handling this substance[1]:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

Toxicological Profile: The Evidentiary Basis for Classification

While specific, publicly available toxicological study reports on this compound are limited[3], its GHS classification as Eye Irritation Category 2A provides a clear directive. This classification indicates that the substance is presumed to induce irritant effects in the eye that are fully reversible within 21 days of exposure. The following sections detail the standardized methodologies that are the bedrock for making such a determination.

Methodology for Determining Serious Eye Irritation (H319)

A. In Vivo Assessment: OECD Test Guideline 405

The historical gold standard for eye irritation data is the Draize rabbit eye test, formalized under OECD Guideline 405.[4][6][7]

Experimental Protocol: OECD 405 - Acute Eye Irritation/Corrosion

-

Animal Selection: Healthy, young adult albino rabbits are used, as their large, unpigmented eyes facilitate observation of irritation.[4]

-

Initial Test: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[4][6]

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[7] Observations may continue for up to 21 days to assess reversibility.[7]

-

Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored numerically.

-

Confirmatory Test: If severe or corrosive effects are not seen, the test is confirmed in up to two additional animals.[4][6]

-

Classification Causality: A substance is classified as Category 2A if it produces a positive response (e.g., mean scores for corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness ≥ 2) in at least two of three tested animals, and the effects are fully reversible within a 21-day observation period.

B. In Vitro Alternative: OECD Test Guideline 437 (BCOP)

To reduce and replace animal testing, significant progress has been made in validating in vitro methods. The Bovine Corneal Opacity and Permeability (BCOP) test is a leading alternative for identifying substances that cause serious eye damage (Category 1) and those not requiring classification.[8][9][10]

Experimental Protocol: OECD 437 - Bovine Corneal Opacity and Permeability Test

-

Test System: Corneas are obtained from the eyes of cattle slaughtered for commercial purposes, providing a viable, organotypic tissue model.[8]

-

Application: The test substance is applied directly to the epithelial surface of the cornea, which is mounted in a specialized holder.

-

Endpoint Measurement: Two key parameters are measured after exposure:

-

Opacity: A change in the transparency of the cornea is measured using an opacitometer. This indicates protein denaturation and swelling.[8][9]

-

Permeability: The amount of fluorescein dye that can pass through the full thickness of the cornea is measured with a spectrophotometer. This reflects damage to the cellular junctions of the epithelium.[8][9]

-

-

Classification Causality: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). This score is then compared to established thresholds to predict the GHS category. For example, an IVIS greater than 55.1 classifies a substance as a Category 1 (serious/irreversible damage). The BCOP is highly effective at identifying substances at the severe and non-irritant ends of the spectrum.[9]

Logical Workflow: GHS Eye Irritation Classification

Caption: Workflow for GHS Eye Irritation Classification.

Importance of Isomer Specificity

It is critical for researchers to recognize that small changes in molecular structure can lead to significant differences in toxicological profiles. While this compound is classified only for eye irritation, its isomer, 4-Methoxyphenylacetaldehyde (CAS 5703-26-4), carries a more severe and extensive hazard profile, including[11][12]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

This stark contrast underscores the necessity of consulting the specific Safety Data Sheet (SDS) and GHS classification for the exact isomer being handled and avoiding assumptions based on structural similarity alone.

Other Toxicological Endpoints

For this compound specifically, publicly available data for other toxicological endpoints such as acute toxicity (oral, dermal, inhalation), skin irritation/corrosion, sensitization, and mutagenicity are not fully investigated or determined.[3] Therefore, in the absence of data to the contrary, standard chemical hygiene principles must be applied, treating the substance as potentially harmful via other routes until proven otherwise.

Safe Handling, Storage, and Emergency Procedures

The GHS classification directly informs the necessary safety precautions. The "Warning" signal word and "Eye Irritant" classification for this compound mandate the following field-proven practices.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Control: Handle the substance in a well-ventilated area. For powders or volatile liquids, a chemical fume hood is required to minimize inhalation exposure.

-

Eye Protection (Mandatory): Chemical safety goggles or a face shield are essential to comply with P280 and prevent contact that could lead to serious irritation. Standard safety glasses are insufficient.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact. Although not classified as a skin irritant, this aligns with best practices and the P280 statement.

-

Skin Protection: A lab coat or other protective clothing should be worn to prevent accidental skin contact.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with all federal, state, and local regulations. This should be done via a licensed professional waste disposal service.

Emergency Response Protocol

A clear, rehearsed emergency plan is critical. The P-statements for this compound provide the basis for this response.

Logical Workflow: Emergency Response for Eye Exposure

Caption: Emergency protocol for eye contact with this compound.

Conclusion

References

-

Bovine Corneal Opacity and Permeability (BCOP, OECD 437) with Optional Histology. Institute for In Vitro Sciences.

-

Bovine corneal opacity and permeability test method. EURL ECVAM - TSAR.

-

ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Slideshare.

-

Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD.

-

Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying Ocular Corrosives and Severe Irritants. OECD.

-

OECD 405: Acute Eye Irritation/Corrosion. Nucro-Technics.

-

Eye irritation test according to OECD Test Guideline 437. Peira Scientific Instruments.

-

In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). IVAMI.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). National Toxicology Program (NTP).

-

OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. Charles River.

-

2-(2-Methoxyphenyl)acetaldehyde. PubChem, National Center for Biotechnology Information.

-

2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem, National Center for Biotechnology Information.

-

2-(4-methoxyphenyl)acetaldehyde. Smolecule.

-

Safety Data Sheet for 8-[(2-methoxyphenyl)acetyl]-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. AK Scientific, Inc.

-

Chemical Label for 2-(2-Methoxyphenyl)acetaldehyde.

-

Safety Data Sheet for this compound. Matrix Scientific.

-

4-Methoxyphenylacetaldehyde. PubChem, National Center for Biotechnology Information.

Sources

- 1. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. canbipharm.com [canbipharm.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. iivs.org [iivs.org]

- 9. Bovine corneal opacity and permeability test method | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 10. oecd.org [oecd.org]

- 11. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]

- 12. 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methoxyphenyl Acetaldehyde Derivatives

An In-Depth Technical Guide:

This guide provides a comprehensive exploration into the multifaceted biological activities of methoxyphenyl acetaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the mechanisms, applications, and experimental validation of these promising compounds. We will delve into the causality behind experimental designs and present robust protocols, reflecting a field-proven perspective on evaluating this unique chemical class.

Introduction: The Chemical Versatility of Methoxyphenyl Acetaldehydes

Methoxyphenyl acetaldehyde derivatives are a class of organic compounds characterized by a methoxy-substituted phenyl ring linked to an acetaldehyde moiety. This structural framework, particularly the presence of the reactive aldehyde group and the electron-donating methoxy group on the aromatic ring, serves as a versatile scaffold in organic synthesis and medicinal chemistry.[1] Key examples include 2-(4-methoxyphenyl)acetaldehyde and its hydroxylated analogue, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), a known metabolite of the neurotransmitter dopamine.[2][3]

While extensively used as building blocks for more complex molecules in the pharmaceutical and fragrance industries, these derivatives possess inherent biological activities that are of significant scientific interest.[1][4] This guide will systematically dissect their primary therapeutic potentials: antioxidant, anti-inflammatory, and antimicrobial efficacy, providing the foundational knowledge required to harness their capabilities.